7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core with a fluorostyryl and a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.
Introduction of the Fluorostyryl Group: This step often involves a Heck reaction, where a styryl halide reacts with the triazolopyrimidine core in the presence of a palladium catalyst.
Addition of the Methylsulfanyl Group: This can be done through a nucleophilic substitution reaction where a methylthiol group is introduced to the triazolopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The fluorostyryl group can undergo reduction reactions to form the corresponding ethyl derivative.
Substitution: The fluorine atom on the styryl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Material Science: Its heterocyclic core can be used in the design of novel materials with specific electronic properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The fluorostyryl group could facilitate binding to hydrophobic pockets, while the triazolopyrimidine core could interact with polar residues.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure but may have different substituents.
Fluorostyryl Compounds: These compounds have the fluorostyryl group but differ in the rest of the structure.
Uniqueness
7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the combination of the fluorostyryl and methylsulfanyl groups on the triazolopyrimidine core. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-[(Z)-2-(4-fluorophenyl)ethenyl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c1-20-14-17-13-16-9-8-12(19(13)18-14)7-4-10-2-5-11(15)6-3-10/h2-9H,1H3/b7-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZOIDPDRNBHIH-DAXSKMNVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C=CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NN2C(=CC=NC2=N1)/C=C\C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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